(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol
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Overview
Description
The compound (2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[77212,501,1003,8013,17]nonadecane-4,5,7,8,14-pentol is a complex organic molecule characterized by its intricate hexacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. Key steps may include:
Formation of the hexacyclic core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of methoxy groups: Methoxylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Hydroxylation: Introduction of hydroxyl groups through oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as chromatography and crystallization to isolate the desired product.
Scale-up: Adapting laboratory-scale reactions to industrial-scale processes, ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: Replacement of methoxy groups with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving methoxy and hydroxyl groups.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: Interaction with cellular receptors, potentially modulating signal transduction pathways.
Chemical reactivity: The presence of methoxy and hydroxyl groups may facilitate specific chemical reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4R,5R,6S)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-[(4S,5’S,6R,7S,8R,9S,13R,14R,16S)-16-hydroxy-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol .
- (1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-8-(acetoxy)-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol .
Uniqueness
This compound is unique due to its specific arrangement of methoxy and hydroxyl groups, as well as its hexacyclic structure
Properties
Molecular Formula |
C24H39NO9 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol |
InChI |
InChI=1S/C24H39NO9/c1-25-8-21(9-31-2)11(26)6-12(32-3)23-10-7-22(29)18(27)13(10)24(30,19(28)20(22)34-5)14(17(23)25)15(33-4)16(21)23/h10-20,26-30H,6-9H2,1-5H3/t10-,11-,12+,13-,14?,15+,16-,17?,18-,19+,20+,21+,22-,23?,24-/m1/s1 |
InChI Key |
GQRPJUIKGLHLLN-ZRCUZHKGSA-N |
Isomeric SMILES |
CN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6O)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC |
Canonical SMILES |
CN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC |
Origin of Product |
United States |
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